5-chloro-2-cyclopropyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is notable for its chlorinated cyclopropyl substitution at the second position of the imidazole ring. The molecular formula for 5-chloro-2-cyclopropyl-1H-imidazole is with a molecular weight of approximately 193.63 g/mol. Its structure can be represented by the following canonical SMILES notation: C1CC1C2=NC3=C(N2)C=CC(=N3)Cl. This compound belongs to the imidazopyridine family, which is known for diverse biological activities and potential therapeutic applications, especially in medicinal chemistry.
The biological activities of 5-chloro-2-cyclopropyl-1H-imidazole are significant, particularly in pharmacology:
The synthesis of 5-chloro-2-cyclopropyl-1H-imidazole can be accomplished through several methods:
What distinguishes 5-chloro-2-cyclopropyl-1H-imidazole from its analogs is its specific structural configuration and its unique ability to modulate GABA A receptors while also potentially influencing various cellular pathways. This unique profile makes it a valuable compound in scientific research and drug development efforts aimed at addressing neurological conditions and other therapeutic areas .
Interaction studies related to 5-chloro-2-cyclopropyl-1H-imidazole focus on its binding affinity and efficacy against various biological targets:
Several compounds share structural similarities with 5-chloro-2-cyclopropyl-1H-imidazole, including:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| Imidazo[4,5-c]pyridine | Imidazopyridine | Antimicrobial properties |
| Imidazo[1,5-a]pyridine | Imidazopyridine | Diverse biological activities |
| Imidazo[1,2-a]pyridine | Imidazopyridine |
XLogP3 1.6
Hydrogen Bond Acceptor Count 1
Hydrogen Bond Donor Count 1
Exact Mass 142.0297759 g/mol
Monoisotopic Mass 142.0297759 g/mol
Heavy Atom Count 9
Dates
Last modified: 08-10-2024
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|